![molecular formula C16H21NO4 B115376 (2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid CAS No. 158706-46-8](/img/structure/B115376.png)
(2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid
Overview
Description
Scientific Research Applications
Stereochemistry in Drug Development
The stereochemistry of compounds similar to (2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid plays a crucial role in the pharmacological profile of drugs. Stereoisomers of phenylpiracetam, an analog based on the pyrrolidin-2-one pharmacophore, have shown significant differences in their biological activity, emphasizing the importance of stereochemistry in drug development (Veinberg et al., 2015).
Biocatalyst Inhibition and Metabolic Engineering
Carboxylic acids, including derivatives of this compound, are studied for their roles as biocatalyst inhibitors in microbial production systems. Understanding their inhibitory mechanisms on microbes like Escherichia coli and Saccharomyces cerevisiae has led to the development of metabolic engineering strategies to enhance microbial robustness and production efficiency (Jarboe et al., 2013).
Kinetic Resolution in Asymmetric Synthesis
The compound has relevance in the context of catalytic non-enzymatic kinetic resolution, a process crucial for the asymmetric synthesis of chiral compounds. Catalytic methods have been developed to achieve high enantioselectivity and yield, demonstrating the compound's utility in preparing enantiomerically pure substances (Pellissier, 2011).
Bioactive Compound Studies in Plants
Research on neo fatty acids and neo alkanes, including derivatives of this compound, has shown that these natural metabolites possess significant biological activities. Such compounds are promising for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents, highlighting the compound's potential in biologically active formulations (Dembitsky, 2006).
Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids
Studies have assessed the structure-related antioxidant, microbiological, and cytotoxic activities of selected carboxylic acids, including derivatives of the compound . The investigation into the correlations between structure and bioactivity has revealed insights into optimizing these compounds for therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).
Solvent Use in Carboxylic Acid Extraction
The compound's derivatives have been explored in the context of solvent developments for liquid-liquid extraction of carboxylic acids, focusing on improving the efficiency and environmental impact of the extraction processes. This research is crucial for the recovery of carboxylic acids from aqueous streams in industrial applications (Sprakel & Schuur, 2019).
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it’s recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
(2R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(9-10-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTXMICUZGOWDF-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC[C@@H]1C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589230 | |
Record name | (5S)-1-(tert-Butoxycarbonyl)-5-phenyl-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
158706-46-8 | |
Record name | (5S)-1-(tert-Butoxycarbonyl)-5-phenyl-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,5S)-1-[(tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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